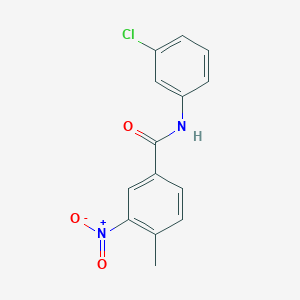

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

Description

Properties

Molecular Formula |

C14H11ClN2O3 |

|---|---|

Molecular Weight |

290.70 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-5-6-10(7-13(9)17(19)20)14(18)16-12-4-2-3-11(15)8-12/h2-8H,1H3,(H,16,18) |

InChI Key |

XLAZCOJKKUOINF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide typically involves the reaction of 3-chloroaniline with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water as the solvent.

Major Products Formed:

Reduction: N-(3-chlorophenyl)-4-methyl-3-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-chloroaniline and 4-methyl-3-nitrobenzoic acid.

Scientific Research Applications

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to specific targets, contributing to its overall activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide and related compounds:

Key Observations :

Physicochemical Properties

Notes:

- Nitro and chloro groups reduce aqueous solubility due to hydrophobicity and strong intermolecular interactions (e.g., dipole-dipole, van der Waals).

- Methyl groups () enhance solubility in non-polar solvents.

Stability and Reactivity

- Nitro Group Reactivity : The 3-nitro group may undergo reduction to an amine under catalytic hydrogenation, a pathway common in nitrobenzamides.

- Chloro Substituent Stability : Resistance to hydrolysis compared to bromo analogs (), but susceptible to nucleophilic aromatic substitution under harsh conditions.

- Thermal Stability : Enhanced by nitro and chloro groups, which stabilize the aromatic system through resonance and inductive effects.

Biological Activity

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a chlorophenyl group, a methyl group, and a nitro group attached to a benzamide core. The presence of these functional groups is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can participate in redox reactions, while the chlorophenyl moiety may engage in halogen bonding with proteins, influencing enzyme activity and receptor interactions.

Biological Activities

-

Anticancer Activity

- Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against human colon cancer cells (HCT-116) and breast cancer cells (MCF-7).

- The compound induces apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2 .

-

Antimicrobial Properties

- Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further studies in infectious diseases.

Case Studies

A study conducted on the effects of this compound on HCT-116 cells revealed the following results:

- Cell Viability Assay : Using the Sulforhodamine B (SRB) assay, the compound showed an IC50 value of approximately 15 µM, indicating its effectiveness in reducing cell viability.

- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound resulted in a significant increase in early and late apoptotic cells compared to control groups.

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HCT-116 | 15 | Induces apoptosis via mitochondrial pathways |

| Anticancer | MCF-7 | 20 | Inhibits cell proliferation |

| Antimicrobial | E. coli | 30 | Disrupts bacterial cell wall integrity |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| N-(3-bromophenyl)-4-methyl-3-nitrobenzamide | 18 | Anticancer |

| N-(4-chlorophenyl)-4-methyl-3-nitrobenzamide | 25 | Anticancer |

| 4-Nitrobenzoic acid | 35 | Antimicrobial |

Q & A

Basic: What are the standard synthetic routes for preparing N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide?

The compound is typically synthesized via nucleophilic acyl substitution between an appropriately substituted benzoyl chloride and a chlorophenyl-containing amine. A common method involves reacting 4-methyl-3-nitrobenzoyl chloride with 3-chloroaniline in dichloromethane, using a base like triethylamine (TEA) to neutralize HCl by-products. The Schotten-Baumann reaction (amide coupling under biphasic conditions) is often employed for efficiency .

- Key steps :

Basic: How is purification achieved for nitro-substituted benzamide derivatives?

Purification often involves sequential liquid-liquid extraction (e.g., washes with dilute HCl, Na₂CO₃, and brine) to remove unreacted reagents, followed by column chromatography using neutral alumina or silica gel. High-purity isolates are confirmed via melting point analysis and spectroscopic consistency (¹H/¹³C NMR, UV-Vis) .

Basic: What spectroscopic techniques are used to characterize this compound?

- ¹H/¹³C NMR : Confirms aromatic proton environments and amide bond formation (e.g., NH resonance at δ ~8–10 ppm).

- UV-Vis : Identifies nitro group absorption bands (λmax ~260–300 nm due to π→π* transitions).

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield?

- Variable testing : Adjust stoichiometry (1:1.2 amine:acyl chloride ratio), solvent polarity (e.g., THF for slower kinetics), or base (pyridine vs. TEA).

- Temperature control : Reactions at 0–5°C reduce side-product formation.

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation .

- Real-time monitoring : Use in-situ FTIR or HPLC to track intermediate stability .

Advanced: How to resolve contradictions in reported crystallographic data for similar benzamides?

Discrepancies in unit cell parameters or bond angles may arise from polymorphism or solvent inclusion. Strategies include:

- Re-refinement : Use SHELXL for high-resolution data, applying restraints for disordered regions .

- DFT calculations : Compare experimental vs. computed geometries (e.g., torsion angles of the nitro group) .

- Multi-technique validation : Cross-reference with powder XRD and solid-state NMR .

Advanced: What mechanistic insights guide the design of bioactivity assays for this compound?

Though direct bioactivity data is limited, structural analogs (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) suggest potential targets:

- Enzyme inhibition : Nitro groups may interact with bacterial enoyl-ACP reductases (e.g., in M. tuberculosis).

- Cellular assays : Evaluate cytotoxicity via MTT assays (IC₅₀) against cancer cell lines (e.g., HeLa).

- QSAR modeling : Use substituent effects (Cl, NO₂ positions) to predict binding affinity to kinase domains .

Advanced: How does the nitro group influence electronic properties and reactivity?

- Electron-withdrawing effects : The nitro group deactivates the benzamide ring, directing electrophilic substitution to meta/para positions.

- Redox activity : Susceptible to reduction (e.g., catalytic hydrogenation yields amine derivatives).

- Spectroscopic impact : Enhances UV absorbance and shifts NMR deshielding .

Advanced: What strategies mitigate by-product formation during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.